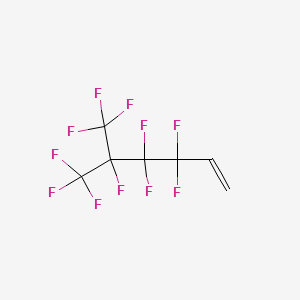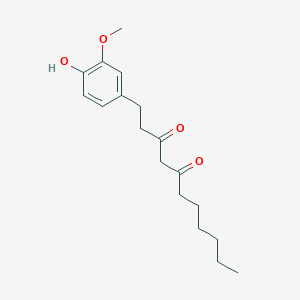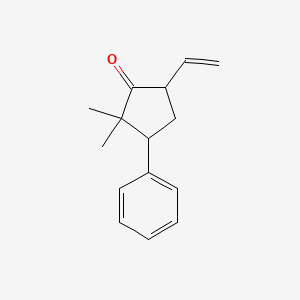
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a carbonitrile group and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- typically involves the reaction of cyclohexene with a nitrile source in the presence of a catalyst. One common method is the hydrocyanation of cyclohexene using hydrogen cyanide in the presence of a nickel catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, such as amides or ethers.
Scientific Research Applications
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions. The cyclohexene ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Cyclohexene-1-carbonitrile: Lacks the 4-methylphenyl substituent, making it less sterically hindered.
4-Methyl-3-cyclohexene-1-carbonitrile: Similar structure but with different substituent positions, affecting its reactivity and applications.
Properties
CAS No. |
185459-34-1 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
6-(4-methylphenyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-3,6-9,13-14H,4-5H2,1H3 |
InChI Key |
DCXAMSGTAOWBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC=CCC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



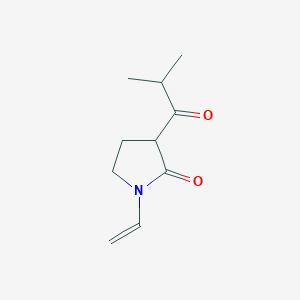
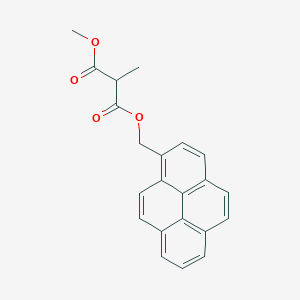
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
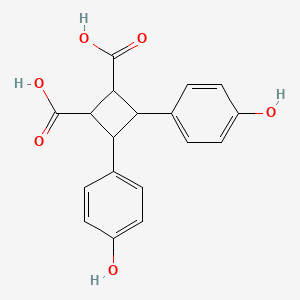
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
